Catalytic asymmetric hydrogenation represents a cornerstone for synthesizing enantioenriched cyclohexanol derivatives. While (±)-cis-1-butylcyclohexan-2-ol itself is racemic, studies on analogous systems reveal that chiral iridium catalysts enable enantioselective reduction of ketone precursors. For example, Ir(I) complexes with bulky phosphine ligands (e.g., DTBM-SEGPHOS) facilitate hydrogenation of 1-butylcyclohex-1-en-3-one, achieving up to 92:8 enantiomeric ratio (e.r.) in cyclohexanone derivatives [7]. The mechanism involves:
Table 1: Catalyst Performance in Cyclohexanone Hydrogenation
| Catalyst System | Substrate | e.r. | Yield (%) |
|---|---|---|---|
| Ir/(R)-DTBM-SEGPHOS | 1-Pentylcyclohex-1-en-3-one | 92:8 | 87 |
| Ir/(R)-H8-BINAP | 1-Hexylcyclohex-1-en-3-one | 64:36 | 78 |
| Ir/(R)-MeO-BIPHEP | 1-Propylcyclohex-1-en-3-one | 69:31 | 79 |
Kinetic resolution separates racemic cis-1-butylcyclohexan-2-ol enantiomers using stereoselective acylation or oxidation. Key advances include:
Cyclohexanol derivatives undergo acid-catalyzed rearrangements sensitive to stereochemistry. For cis-1-butylcyclohexan-2-ol:
Steric interactions dictate conformational stability and isomerization barriers:
Table 2: Thermodynamic Stability of 1-Butylcyclohexan-2-ol Isomers
| Isomer | ΔG (kcal/mol) | Major Conformation | Driving Force |
|---|---|---|---|
| cis | 0.0 | Axial OH, equatorial Bu | Minimized 1,3-diaxial strain |
| trans | +3.1 | Equatorial OH, axial Bu | Unstable axial butyl group |
All mentioned compounds: (±)-cis-1-Butylcyclohexan-2-ol, cis-2-tert-Butylcyclohexanol, 1-Pentylcyclohex-1-en-3-one, 1-Hexylcyclohex-1-en-3-one, 1-Propylcyclohex-1-en-3-one, Berkessel ligand.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: